

PF-543: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ym-543

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An In-depth Technical Guide on the Potent and Selective Sphingosine Kinase 1 Inhibitor

This document provides a comprehensive technical overview of PF-543, a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SPHK1). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of PF-543.

Introduction

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] The SPHK1/S1P signaling pathway is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is associated with various diseases, including cancer, inflammatory disorders, and fibrosis.[2] PF-543's high potency and selectivity for SPHK1 over the SPHK2 isoform make it a valuable tool for studying the biological roles of SPHK1 and a potential therapeutic agent.[1]

Mechanism of Action

PF-543 acts as a competitive inhibitor with respect to the substrate sphingosine, binding to the active site of SPHK1.[1] This inhibition prevents the formation of S1P, leading to a decrease in intracellular and extracellular S1P levels and a concurrent increase in sphingosine levels. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation within the lipid-binding site.[3][4] This interaction is highly specific, conferring over 100-fold selectivity for SPHK1 compared to SPHK2.[1] The inhibition of SPHK1 by PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[3]

Quantitative Data

The following tables summarize the key quantitative data for PF-543 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PF-543

Parameter	Value	Cell Line/System	Reference
SPHK1 IC50	2.0 nM	Recombinant Human SPHK1	[1]
SPHK1 Ki	3.6 nM	Recombinant Human SPHK1	[1]
SPHK2 Inhibition	>100-fold selectivity over SPHK2	Recombinant Human SPHK2	[1]
Whole Blood IC50	26.7 nM	Human Whole Blood	[3]
C17-S1P Formation IC50	1.0 nM	1483 cells	
Intracellular S1P EC50	8.4 nM	1483 cells	
Binding Affinity (Kd)	5 nM	Recombinant SPHK1	[1] [5]
Dissociation half-life (t1/2)	8.5 min	Recombinant SPHK1	[1]

Table 2: In Vivo Pharmacokinetics and Dosing of PF-543 in Mice

Parameter	Value	Animal Model	Route of Administration	Reference
Half-life (T1/2)	1.2 hours	C57BL/6J Mice	Intraperitoneal (ip)	[3]
Dosing (Pulmonary Hypertension)	1 mg/kg, every second day for 21 days	Hypoxic Mouse Model	Intraperitoneal (ip)	[6]
Dosing (Hepatocellular Carcinoma)	Not explicitly stated	Diethylnitrosamine-induced Mouse Model	Not explicitly stated	[7][8]
Dosing (Pharmacokinetics)	10 mg/kg or 30 mg/kg	C57BL/6J Mice	Intraperitoneal (ip)	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PF-543.

In Vitro Sphingosine Kinase Activity Assay

This protocol is based on a 384-well format microfluidic capillary electrophoresis mobility-shift system.[7][9]

Materials:

- Recombinant human SPHK1-His6
- FITC-labeled sphingosine (substrate)
- ATP
- PF-543 or other test compounds
- Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

- Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
- 384-well plates
- Caliper LabChip 3000 instrument

Procedure:

- Prepare the assay buffer and all reagents.
- In a 384-well plate, add 3 nM of SPHK1–His6.
- Add the test compound (e.g., PF-543) at various concentrations. A final DMSO concentration of 2% is recommended.
- Add 1 μ M FITC-sphingosine and 20 μ M ATP to initiate the reaction.
- Incubate the plate for 1 hour at room temperature.
- Stop the reaction by adding 20 μ L of the quench solution.
- Analyze the reaction mixture using the Caliper LabChip 3000 instrument to separate and quantify the phosphorylated fluorescent product (FITC-S1P) from the unreacted substrate.

Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with PF-543 using flow cytometry.^{[1][2][10]}

Materials:

- Cells of interest
- PF-543
- Annexin V-FITC (or other fluorochrome conjugate)

- Propidium Iodide (PI)
- 1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells and treat with the desired concentrations of PF-543 for the specified duration. Include untreated and positive controls.
- Harvest the cells by centrifugation.
- Wash the cells once with cold 1X PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 1-2 μ L of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Mitochondrial Membrane Potential Assay using JC-1

This protocol outlines the measurement of changes in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent probe JC-1.^{[3][5][9][11][12]}

Materials:

- Cells of interest

- PF-543
- JC-1 dye
- Cell culture medium
- PBS or other suitable buffer
- Fluorescence microscope, plate reader, or flow cytometer

Procedure:

- Seed cells in a suitable plate or on coverslips.
- Treat the cells with PF-543 at the desired concentrations and for the appropriate time. Include untreated and positive controls (e.g., using a mitochondrial uncoupler like FCCP).
- Prepare a working solution of JC-1 in pre-warmed cell culture medium or buffer (typically 1-10 μ M).
- Remove the treatment medium from the cells and add the JC-1 working solution.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- Wash the cells with pre-warmed buffer.
- Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

In Vivo Efficacy Study in a Mouse Model of Pulmonary Arterial Hypertension

This protocol is based on a hypoxic mouse model of pulmonary arterial hypertension.^{[6][13][14][15]}

Animals:

- C57BL/6J mice

Procedure:

- Induce pulmonary hypertension by exposing mice to a hypoxic environment (e.g., 10% O₂) for a specified period (e.g., 21 days).
- Administer PF-543 or vehicle control to the mice. A typical dosing regimen is 1 mg/kg via intraperitoneal (i.p.) injection every other day.
- At the end of the treatment period, euthanize the mice and perform relevant analyses.
- Right Ventricular Hypertrophy: Dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). The ratio of RV/(LV+S) is an indicator of right ventricular hypertrophy.
- Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections to assess the muscularization of small pulmonary arteries.
- Biomarker Analysis: Collect lung tissue for Western blot analysis of relevant proteins, such as SPHK1, p53, and Nrf-2.

In Vivo Efficacy Study in a Mouse Model of Hepatocellular Carcinoma

This protocol is based on a diethylnitrosamine (DEN)-induced mouse model of hepatocellular carcinoma.^{[7][8][16][17]}

Animals:

- C57BL/6J mice

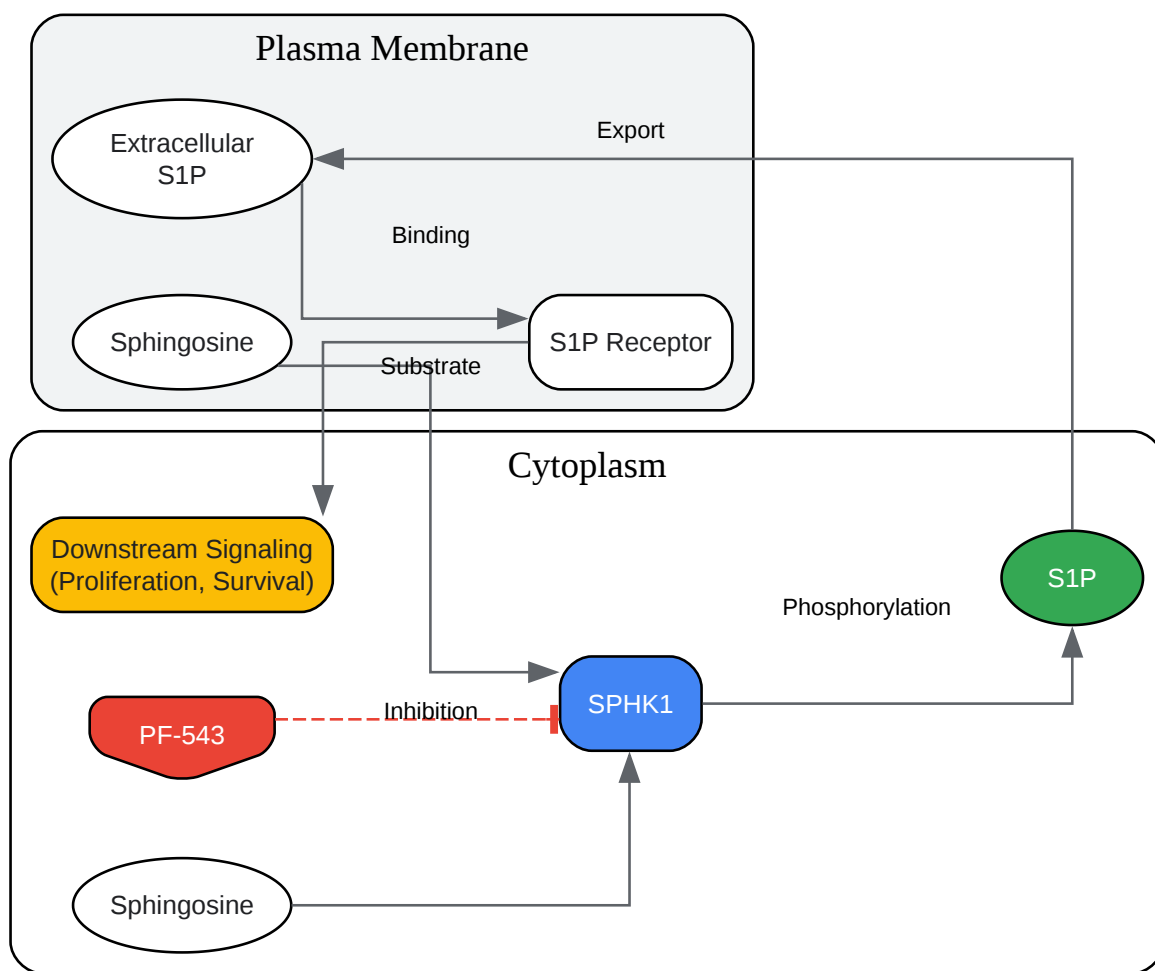
Procedure:

- Induce hepatocellular carcinoma by administering DEN to the mice.
- Treat the mice with PF-543 or a vehicle control.

- Monitor tumor progression through imaging techniques or by sacrificing cohorts of animals at different time points.
- At the end of the study, euthanize the mice and collect liver tissues.
- Tumor Burden Assessment: Count and measure the size of liver tumors.
- Histological Analysis: Perform immunohistochemical staining of liver sections for markers of cell proliferation (e.g., Ki67) and angiogenesis.
- Biochemical Analysis: Analyze liver tissue lysates to measure the levels of S1P, sphingosine, and the expression and phosphorylation of SPHK1.

Visualizations

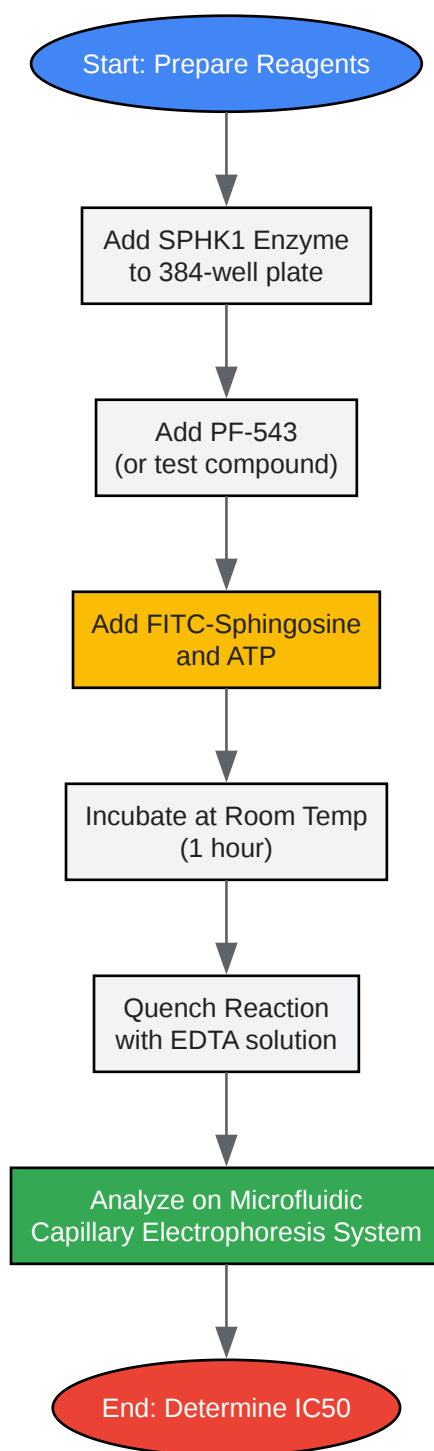
Signaling Pathway Diagram



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Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.

Experimental Workflow Diagram



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Caption: Workflow for an in vitro SPHK1 activity assay.

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